molecular formula C24H23N5O2 B2862394 6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 923421-98-1

6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2862394
CAS RN: 923421-98-1
M. Wt: 413.481
InChI Key: JWOGADYSRFEGST-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One such method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation .


Molecular Structure Analysis

The molecular structure of imidazole compounds is quite diverse, depending on the specific substitutions on the imidazole ring .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in regioselective cycloaddition of terminal acetylenes with azides leading to 1,4-disubstitutedtriazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Disubstituted Imidazoles : Research highlights the synthesis of imidazoles like 6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione, which are precursors of purine analogs. These compounds are obtained through base-catalyzed cyclization of amidines and can react with various ketones to yield dihydropurines (Alves, Proença, & Booth, 1994).

  • Formation of Lanthanide Metal-Organic Frameworks : Dimethylphenyl imidazole derivatives have been used to synthesize lanthanide(III)-organic frameworks. These frameworks exhibit characteristic sharp emission bands and are sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Medicinal Chemistry and Pharmacological Applications

  • Cytotoxic Activity in Cancer Research : Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the mentioned compound, have been synthesized and shown potent cytotoxic activities against various cancer cell lines. This indicates the potential use of similar compounds in antineoplastic therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Inhibitors of Lck Kinase for Drug Discovery : Imidazo[4,5-h]isoquinolin-9-ones, related to the specified compound, have been identified as ATP competitive inhibitors of lck kinase, an enzyme involved in T-cell activation. This discovery is crucial for developing new classes of inhibitors for lck kinase, relevant in treating autoimmune diseases and cancer (Snow et al., 2002).

  • Novel Antimicrobial Agents : Imidazothiazole and glycocyamidine derivatives, related to 6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione, have been synthesized and evaluated for their antimicrobial activities, indicating the potential of similar compounds in developing new antimicrobial drugs (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).

Material Science and Sensory Applications

  • Copper-Catalyzed Oxidative Coupling : Studies have shown that small heterocyclic ligands, including imidazole derivatives, enhance the copper-catalyzed oxidative coupling process. This process is crucial in producing high-performance engineering plastics, indicating the role of such compounds in material science (Gamez et al., 2001).

Safety And Hazards

Like all chemicals, imidazole compounds should be handled with care. Some imidazole compounds can cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The future directions in the field of imidazole compounds are quite promising. They are an important class of compounds that exhibit a variety of interesting and useful properties in biological activities . They have become an important synthon in the development of new drugs .

properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-5-27-22(30)20-21(26(4)24(27)31)25-23-28(20)14-19(17-9-7-6-8-10-17)29(23)18-13-15(2)11-12-16(18)3/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOGADYSRFEGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

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